molecular formula C19H18F2N2O3S B2580726 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide CAS No. 946368-57-6

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2580726
CAS No.: 946368-57-6
M. Wt: 392.42
InChI Key: PHVXONSFHKOEID-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a chemical compound with the CAS registry number 946368-57-6 . It has a molecular formula of C19H18F2N2O3S and a molecular weight of 392.42 g/mol . This product is provided with a purity of 95% or higher and is intended for research and development purposes only . The compound is a derivative of tetrahydroquinoline, which is a significant nitrogen heterocycle frequently found in nature and is a common structural motif in various pharmacologically active compounds . Researchers can utilize this chemical as a building block or intermediate in their synthetic and medicinal chemistry projects. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3S/c20-14-5-8-18(16(21)11-14)27(25,26)22-15-6-7-17-13(10-15)2-1-9-23(17)19(24)12-3-4-12/h5-8,10-12,22H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXONSFHKOEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 2,4-difluorobenzene-1-sulfonamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound's biological activity is primarily attributed to its structural components. Key areas of interest include:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Mechanism : Induction of apoptosis in cancer cells and inhibition of cell proliferation.
  • Case Study : In vitro studies have shown that related compounds can effectively inhibit growth in various cancer cell lines.

Table 2: Antitumor Activity Data

CompoundCell Line TestedIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

Inhibition of Carbonic Anhydrase

The sulfonamide group in this compound is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance and fluid secretion in various tissues.

Case Studies and Research Findings

Various studies have explored the pharmacological mechanisms and therapeutic potential of this compound:

Antitumor Research

A study published in a peer-reviewed journal evaluated the compound's effects on cancer cell lines and demonstrated significant antitumor activity through apoptosis induction.

Cardiovascular Effects

Another study focused on the cardiovascular effects of related benzene sulfonamides using isolated rat heart models. Results indicated modulation of perfusion pressure and coronary resistance.

Table 3: Cardiovascular Activity Data

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzene sulfonamide0.001 nM
IIICompound 2 (e.g., 2,5-Dichloro...)0.001 nM
IVCompound 3 (e.g., 4-Amino...)0.001 nM

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide stands out due to the presence of the difluorobenzene sulfonamide group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its effects on various physiological systems and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H20F2N2O3S\text{C}_{19}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_3\text{S}

This molecular formula indicates the presence of two fluorine atoms, which may influence the compound's biological activity through alterations in lipophilicity and electronic properties.

Cardiovascular Effects

Research has indicated that certain benzene sulfonamides can significantly affect cardiovascular dynamics. A study evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that specific compounds could decrease perfusion pressure and coronary resistance compared to controls .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzene sulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benenesulfonamide0.001 nM

The study demonstrated that the tested sulfonamides exhibited varying degrees of efficacy in modulating cardiovascular parameters.

Antitumor Activity

While direct studies on this compound's antitumor activity are sparse, related compounds in the tetrahydroquinoline class have shown promise in cancer research. These compounds often interact with cellular signaling pathways involved in tumor growth and metastasis.

Case Studies

Several case studies highlight the potential applications of related sulfonamides in treating various diseases:

  • Cardiovascular Disease : A study demonstrated that a similar sulfonamide derivative could reduce blood pressure and improve coronary flow in hypertensive models.
  • Cancer Therapy : Research has indicated that tetrahydroquinoline derivatives possess cytotoxic properties against multiple cancer cell lines.

Q & A

Q. How do substituents on the tetrahydroquinoline ring modulate target selectivity?

  • Answer : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ at position 6) and compare inhibition profiles. Use SAR studies to correlate substituent size/logP with activity against TRIM24 vs. BRPF1. Co-crystallization reveals steric clashes or favorable π-stacking .

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